
4-(2,4-Diphenyl-1,2-thiazol-5(2H)-ylidene)morpholin-4-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Diphenyl-1,2-thiazol-5(2H)-ylidene)morpholin-4-ium bromide: is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The morpholin-4-ium bromide moiety adds to its unique chemical structure, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Diphenyl-1,2-thiazol-5(2H)-ylidene)morpholin-4-ium bromide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of the Diphenyl Groups: The diphenyl groups are introduced through a Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Morpholin-4-ium Bromide Moiety: The final step involves the quaternization of morpholine with a brominating agent such as methyl bromide or ethyl bromide.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the morpholin-4-ium moiety, resulting in the formation of thiazolidines or morpholine derivatives.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the bromide ion, which can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines and morpholine derivatives.
Substitution: Various substituted thiazole and morpholine compounds.
Wissenschaftliche Forschungsanwendungen
4-(2,4-Diphenyl-1,2-thiazol-5(2H)-ylidene)morpholin-4-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in bioassays to evaluate its effects on various biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, it is used as a precursor in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(2,4-Diphenyl-1,2-thiazol-5(2H)-ylidene)morpholin-4-ium bromide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes by binding to DNA or proteins, leading to changes in gene expression or protein function. The exact pathways and molecular targets are still under investigation, but its ability to modulate biological activity makes it a compound of interest in pharmacological research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2,4-Diphenyl-1,2-thiazol-5(2H)-ylidene)morpholine chloride
- 4-(2,4-Diphenyl-1,2-thiazol-5(2H)-ylidene)piperidine bromide
- 4-(2,4-Diphenyl-1,2-thiazol-5(2H)-ylidene)pyrrolidine bromide
Uniqueness
Compared to similar compounds, 4-(2,4-Diphenyl-1,2-thiazol-5(2H)-ylidene)morpholin-4-ium bromide stands out due to its unique combination of the thiazole ring and the morpholin-4-ium moiety. This combination imparts distinct chemical and biological properties, making it more versatile in various applications. Its ability to undergo a wide range of chemical reactions and its potential biological activities further enhance its uniqueness.
Eigenschaften
CAS-Nummer |
90298-65-0 |
|---|---|
Molekularformel |
C19H19BrN2OS |
Molekulargewicht |
403.3 g/mol |
IUPAC-Name |
4-(2,4-diphenyl-1,2-thiazol-2-ium-5-yl)morpholine;bromide |
InChI |
InChI=1S/C19H19N2OS.BrH/c1-3-7-16(8-4-1)18-15-21(17-9-5-2-6-10-17)23-19(18)20-11-13-22-14-12-20;/h1-10,15H,11-14H2;1H/q+1;/p-1 |
InChI-Schlüssel |
OOXGGBPJEPACSR-UHFFFAOYSA-M |
Kanonische SMILES |
C1COCCN1C2=C(C=[N+](S2)C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



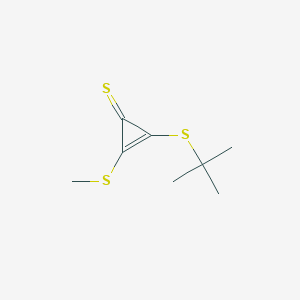

methanolate](/img/structure/B14351686.png)
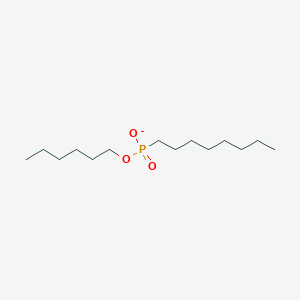
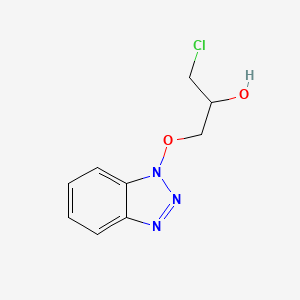
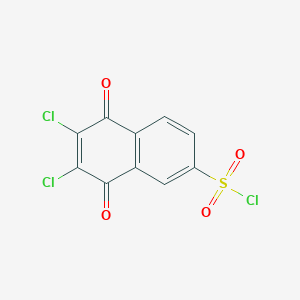
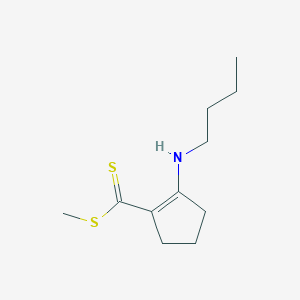


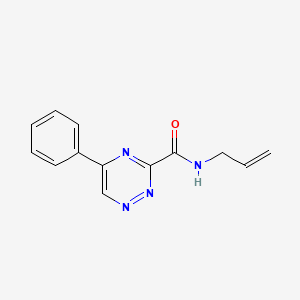
![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol](/img/structure/B14351741.png)


